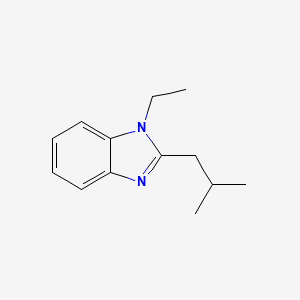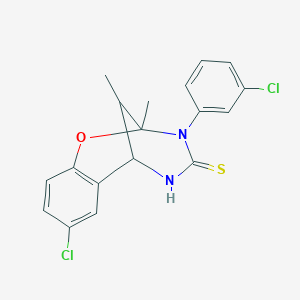![molecular formula C19H33N3 B11450926 N-{3-[4-(tert-butyl)phenyl]propyl}-N-(2-piperazinoethyl)amine](/img/structure/B11450926.png)
N-{3-[4-(tert-butyl)phenyl]propyl}-N-(2-piperazinoethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[4-(tert-butyl)phenyl]propyl}-N-(2-piperazinoethyl)amine is an organic compound that belongs to the class of amines. This compound features a tert-butyl group attached to a phenyl ring, which is further connected to a propyl chain and a piperazine moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(tert-butyl)phenyl]propyl}-N-(2-piperazinoethyl)amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butylphenylpropyl intermediate: This step involves the alkylation of 4-tert-butylphenyl with a suitable propylating agent under basic conditions.
Introduction of the piperazine moiety: The intermediate is then reacted with 2-chloroethylpiperazine in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(tert-butyl)phenyl]propyl}-N-(2-piperazinoethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{3-[4-(tert-butyl)phenyl]propyl}-N-(2-piperazinoethyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[4-(tert-butyl)phenyl]propyl}-N-(2-piperazinoethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[4-(tert-butyl)phenyl]propyl}-N-(2-piperazinoethyl)amine
- N-{3-[4-(tert-butyl)phenyl]propyl}-N-(2-morpholinoethyl)amine
- N-{3-[4-(tert-butyl)phenyl]propyl}-N-(2-pyrrolidinoethyl)amine
Uniqueness
This compound is unique due to the presence of the piperazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.
Properties
Molecular Formula |
C19H33N3 |
|---|---|
Molecular Weight |
303.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-N-(2-piperazin-1-ylethyl)propan-1-amine |
InChI |
InChI=1S/C19H33N3/c1-19(2,3)18-8-6-17(7-9-18)5-4-10-20-11-14-22-15-12-21-13-16-22/h6-9,20-21H,4-5,10-16H2,1-3H3 |
InChI Key |
CPSHDGSGNMQQSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCCNCCN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}-2-fluorobenzamide](/img/structure/B11450844.png)
![N-{[4-(4-Ethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-phenoxyacetamide](/img/structure/B11450852.png)
![2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11450860.png)
![12,12-dimethyl-4-(3-methylphenyl)-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11450867.png)

![6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide](/img/structure/B11450885.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11450887.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}propanamide](/img/structure/B11450891.png)
![N-(2,3-dimethylcyclohexyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide](/img/structure/B11450906.png)
![4-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11450909.png)


![7-(5-bromo-2-fluorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11450929.png)
![1-(2-Bromo-5-nitrophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11450932.png)
